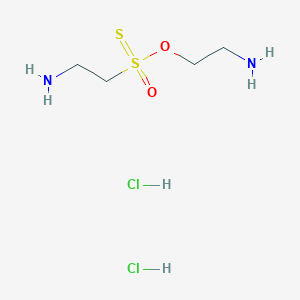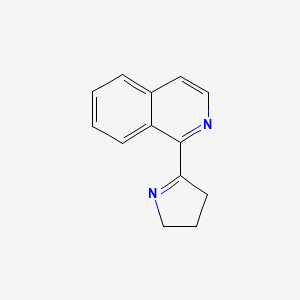
1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyrrole
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline typically involves the annulation of the pyrrole ring to the isoquinoline moiety. One common method is the domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and acrylonitrile. This reaction can be performed under reflux in trifluoroethanol or under microwave irradiation, sometimes using a transition metal catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to its production.
化学反応の分析
Types of Reactions: 1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the pyrrole or isoquinoline rings, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that promote electrophilic or nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used
科学的研究の応用
1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
類似化合物との比較
Pyrrolo[2,1-a]isoquinoline: This compound shares a similar core structure but differs in the arrangement of the pyrrole and isoquinoline rings.
1-(3,4-Dihydro-2H-pyrrol-5-yl)pyrimidine: Another related compound with a pyrimidine ring instead of an isoquinoline ring.
Uniqueness: 1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C13H12N2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline |
InChI |
InChI=1S/C13H12N2/c1-2-5-11-10(4-1)7-9-15-13(11)12-6-3-8-14-12/h1-2,4-5,7,9H,3,6,8H2 |
InChIキー |
WDIPXZLUVMBREE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC1)C2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)

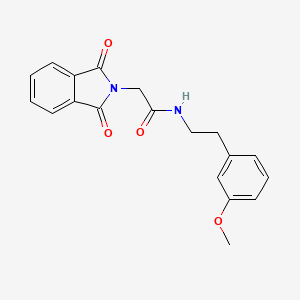
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)


![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)

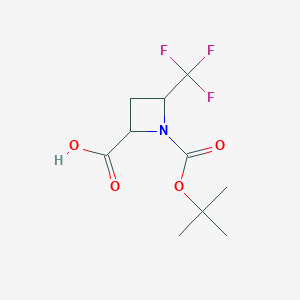
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
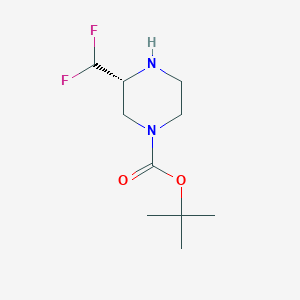
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
